molecular formula C16H24N4O B2839023 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclobutanecarboxamide CAS No. 2034200-91-2

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclobutanecarboxamide

Cat. No.: B2839023
CAS No.: 2034200-91-2
M. Wt: 288.395
InChI Key: OWVZMAAHFXAKKE-UHFFFAOYSA-N
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Description

“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)cyclobutanecarboxamide” is a small molecule . It belongs to the class of organic compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring . The molecular formula of the compound is C16H24N4O.


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It contains a cyclopropyl group, a pyrazol group, a piperidin group, and a cyclobutanecarboxamide group . The molecular weight of the compound is 288.395.

Scientific Research Applications

Structure-Activity Relationships

A study by Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, providing insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. Key structural elements identified include a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent on the pyrazole ring, which are crucial for their activity (Lan et al., 1999).

Synthesis and Characterization

McLaughlin et al. (2016) reported the synthesis and characterization of a research chemical similar in structure but not identical to the compound , demonstrating the importance of precise chemical identification in the development of research chemicals and highlighting the potential for bioisosteric replacements in synthetic cannabinoids (McLaughlin et al., 2016).

Molecular Interaction Studies

Shim et al. (2002) detailed the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. Their analysis, utilizing AM1 molecular orbital method and comparative molecular field analysis (CoMFA), provides a comprehensive view on how structural analogues of pyrazole derivatives interact with cannabinoid receptors, suggesting implications for designing receptor-specific ligands with desired pharmacological profiles (Shim et al., 2002).

Antimicrobial and Antifungal Activities

A study by Othman (2013) on pyridine-2(1H)-thiones, nicotinamides, and related compounds containing an antipyrine moiety, including evaluations for antimicrobial and antifungal activities, illustrates the potential of structurally related compounds for therapeutic applications. Though not directly linked to the specific compound , this research indicates the broader applicability of pyrazole derivatives in developing antimicrobial agents (Othman, 2013).

In Vitro Metabolism and Thermal Stability

Franz et al. (2017) explored the in vitro metabolism and thermal stability of a synthetic cannabinoid similar in structure, providing insights into the metabolic pathways and stability under smoking conditions, which are crucial for understanding the pharmacokinetics and pharmacodynamics of such compounds (Franz et al., 2017).

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved data .

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c21-16(12-2-1-3-12)17-13-6-8-20(9-7-13)15-10-14(18-19-15)11-4-5-11/h10-13H,1-9H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVZMAAHFXAKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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